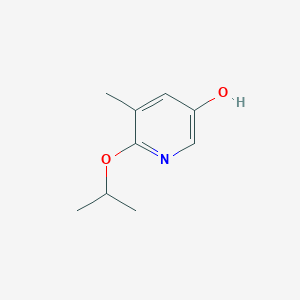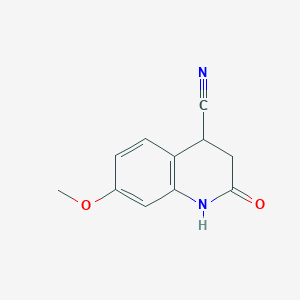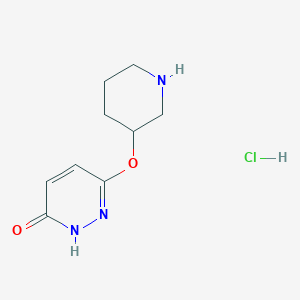
5-Hydroxy-2-isopropoxy-3-methylpyridine
Übersicht
Beschreibung
5-Hydroxy-2-isopropoxy-3-methylpyridine is a chemical compound with the CAS number 1449008-14-3 . It has a molecular weight of 167.21 .
Molecular Structure Analysis
The InChI code for 5-Hydroxy-2-isopropoxy-3-methylpyridine is 1S/C9H13NO2/c1-6(2)12-9-7(3)4-8(11)5-10-9/h4-6,11H,1-3H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Hydroxy-2-isopropoxy-3-methylpyridine are not detailed in the search results, related compounds have been used in various reactions. For instance, 5-Hydroxy-2-methylpyridine was used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxy-2-isopropoxy-3-methylpyridine include a molecular weight of 167.21 . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy
This review discusses strategies to improve the efficacy of photodynamic therapy (PDT) by enhancing the accumulation of protoporphyrin IX (PpIX) through various pretreatment methods. These methods aim to optimize PpIX content in lesions to improve clinical outcomes of ALA/MAL PDT, a treatment modality for various skin conditions and potentially applicable to a wide range of dermatological therapies (Gerritsen et al., 2008).
Hydroxymethylation and DNA Repair
This review explores the role of 5-hydroxymethylcytosine (5-hmC) as a predictive indicator for various cancers and neurological disorders. The study provides insights into hydroxymethylation's implication in DNA repair systems, highlighting its potential in detecting diseases and their progression, which could be relevant for understanding the broader applications of hydroxypyridine derivatives in genomic studies (Shukla et al., 2015).
Hydroxypyridinone Complexes with Aluminium
This paper reviews the development of hydroxypyridinones as efficient chelators for medical use, particularly in chelating aluminium and iron. The study covers the design, chemistry, and biological assays of these compounds, underlining their potential in treating diseases related to metal accumulation (Santos, 2002).
Serotonergic Signaling in Psychiatric Disorders
This review examines the role of 5-hydroxytryptamine 2A receptors (5-HT2A-Rs) in psychiatric disorders, suggesting the therapeutic potential of 5-HT2A-R antagonists beyond their initial use in schizophrenia. The findings could provide a framework for understanding the neurochemical pathways influenced by hydroxypyridine derivatives (Mestre et al., 2013).
Synthetic Approaches to Unsymmetrically Substituted 5,7-Dihydroxycoumarins
This review discusses the challenges and strategies in synthesizing unsymmetrically substituted 5,7-dihydroxycoumarins, focusing on the selectivity and reactivity of hydroxy groups. Such synthetic approaches could be relevant for the development of derivatives of hydroxypyridines for various applications (Fatykhov et al., 2020).
Safety And Hazards
The safety information for 5-Hydroxy-2-isopropoxy-3-methylpyridine includes several hazard statements: H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
5-methyl-6-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-7(3)4-8(11)5-10-9/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEWEJJXLFTHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272509 | |
| Record name | 3-Pyridinol, 5-methyl-6-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-isopropoxy-3-methylpyridine | |
CAS RN |
1449008-14-3 | |
| Record name | 3-Pyridinol, 5-methyl-6-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 5-methyl-6-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)
![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)

![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)



![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride](/img/structure/B1457794.png)